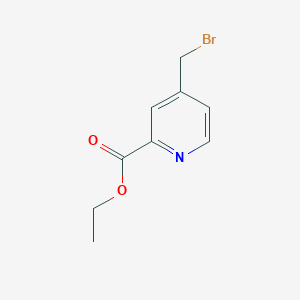

Ethyl 4-(bromomethyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCHLEICDBVAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromomethyl Picolinate

Precursor Synthesis and Functional Group Introduction

The assembly of ethyl 4-(bromomethyl)picolinate begins with the synthesis and functionalization of its essential precursors. This foundational stage focuses on establishing the core picolinate (B1231196) structure and introducing the methyl group that will later be halogenated.

Derivatization from Picolinic Acid and its Esters

The primary starting material for the synthesis is often a derivative of picolinic acid. A common precursor is 4-methylpicolinic acid, which serves as the direct antecedent to the target structure. matrixscientific.comchemicalbook.comchemscene.comscbt.com This compound provides the necessary pyridine-2-carboxylate framework with a methyl substituent at the desired C-4 position.

Alternatively, syntheses can begin from unsubstituted picolinic acid, which is then functionalized. For instance, related picolinates are synthesized from picolinic acid through acylation and substitution reactions. fao.orgresearchgate.net This highlights the versatility of picolinic acid as a foundational scaffold that can be modified to introduce various functional groups as needed for the target molecule.

Strategies for the Introduction of the Bromomethyl Moiety

A critical step in the synthesis is the conversion of the 4-methyl group of the picolinate precursor, ethyl 4-methylpicolinate, into a bromomethyl group. This transformation requires selective halogenation of the benzylic-like methyl group without affecting the pyridine (B92270) ring or the ester functionality. Several bromination techniques are available, ranging from classic free-radical methods to more specialized approaches.

The most common method for this type of transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, often initiated by light or a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

This method is effective for the bromination of allylic and benzylic positions, and the methyl group at the 4-position of the pyridine ring behaves similarly to a benzylic group due to resonance stabilization of the radical intermediate. The mechanism involves a free-radical chain reaction where a bromine radical selectively abstracts a hydrogen atom from the methyl group, followed by reaction with NBS or Br₂ to form the bromomethyl product.

Table 1: General Conditions for Wohl-Ziegler Bromination

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. |

| Initiator | AIBN or Benzoyl Peroxide / UV light | Initiates the free-radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the reaction. |

| Temperature | Reflux | Provides the energy needed for radical formation. |

While effective, free radical bromination can sometimes lead to side products. To improve selectivity and yield, alternative bromination methods have been developed. One such approach involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. This reagent can offer higher selectivity for the desired monobromination and may be used under milder conditions or even without a solvent, which is advantageous for large-scale production.

Another advanced strategy for selective halogenation of pyridines involves the use of designed phosphine (B1218219) reagents. In this method, a phosphine group is first installed at the 4-position, which can then be displaced by a halide nucleophile. While this is a multi-step approach for halogenating the ring itself, similar principles of activating a specific position can be conceptually applied to functionalizing substituents.

Esterification Methods for Ethyl Picolinates

The ethyl ester functional group is typically introduced by reacting the carboxylic acid precursor, 4-methylpicolinic acid, with ethanol (B145695). Several standard esterification methods can be employed.

The Fischer-Speier esterification is a widely used method involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.commasterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent and sometimes by removing the water that is formed. masterorganicchemistry.com

A second common approach is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comcommonorganicchemistry.com The resulting acyl chloride is then reacted with ethanol to form the ethyl ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification.

For substrates that may be sensitive to strong acids, Steglich esterification offers a milder alternative. This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and ethanol at or below room temperature. commonorganicchemistry.comchemicalbook.com

Table 2: Comparison of Esterification Methods for Ethyl Picolinates

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Economical, simple reagents. chemicalbook.commasterorganicchemistry.com | Reversible, requires harsh acidic conditions. |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | Often mild to reflux | High yield, irreversible. chemicalbook.comcommonorganicchemistry.com | Two steps, generates corrosive byproducts. |

| Steglich | Ethanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, good for sensitive substrates. commonorganicchemistry.comchemicalbook.com | Reagents are more expensive, byproduct removal. |

Advanced and Optimized Synthetic Routes

An optimized route would ideally start from a readily available and inexpensive precursor like 4-methylpicolinic acid. The esterification and bromination steps would be chosen based on a balance of yield, selectivity, and process safety. For example, while the Wohl-Ziegler reaction is a classic method, an optimized process might favor the use of DBDMH to reduce the formation of dibrominated or other side products and to avoid the use of chlorinated solvents.

Multi-Step Conversions from Substituted Pyridine Precursors

The most common and logical synthetic pathway to this compound begins with a substituted pyridine precursor, typically 4-methylpicolinic acid. This multi-step approach involves two key transformations: esterification of the carboxylic acid group, followed by the selective bromination of the methyl group.

The first step is a classic Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com In this reaction, 4-methylpicolinic acid is treated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, ethyl 4-methylpicolinate, a large excess of the alcohol reactant is used, which also often serves as the solvent. masterorganicchemistry.com

The second step involves the free-radical bromination of the benzylic-like methyl group of ethyl 4-methylpicolinate. wikipedia.orgchegg.com This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV light. wikipedia.orgchadsprep.com NBS is the preferred reagent for this type of allylic or benzylic bromination as it allows for a low, constant concentration of bromine radicals, which favors substitution at the methyl group over addition to the aromatic pyridine ring. masterorganicchemistry.com The reaction is generally carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), which does not react with the bromine radicals. google.com

Typical Two-Step Synthesis of this compound

Step 1: Fischer Esterification

+

+  --(H⁺ catalyst, Heat)-->

--(H⁺ catalyst, Heat)-->  + H₂O

+ H₂O

Step 2: Free-Radical Bromination

+

+  --(Initiator, Solvent, Heat)-->

--(Initiator, Solvent, Heat)-->  +

+

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts. Both the esterification and bromination steps have several parameters that can be fine-tuned.

For the Fischer esterification, the choice and amount of acid catalyst can influence the reaction rate. nih.gov While sulfuric acid is effective, other catalysts like N-bromosuccinimide itself have been reported to catalyze esterifications under mild conditions. nih.gov The temperature is also a key parameter; heating the reaction mixture to reflux is common to increase the rate, and the removal of water as it forms can further shift the equilibrium to favor the product. masterorganicchemistry.com

In the bromination step, selectivity is paramount. The goal is to achieve mono-bromination at the methyl group without side reactions such as di-bromination or bromination of the pyridine ring. The use of NBS is a key optimization that provides a low concentration of bromine, enhancing selectivity for the desired product. masterorganicchemistry.com The choice of solvent and initiator also plays a significant role. While traditional solvents like carbon tetrachloride are effective, their toxicity has led to a search for alternatives. The reaction temperature must be carefully controlled to ensure efficient initiation of the radical chain reaction without promoting undesired side reactions.

Below is an interactive data table summarizing the impact of various reaction conditions on the synthesis.

| Reaction Step | Parameter | Condition | Expected Outcome on Yield/Selectivity |

| Esterification | Reactant Ratio | Large excess of ethanol | Increases yield by shifting equilibrium to the right. masterorganicchemistry.com |

| Catalyst | Strong acid (e.g., H₂SO₄) | Catalyzes the reaction to reach equilibrium faster. masterorganicchemistry.com | |

| Temperature | Reflux | Increases reaction rate. chemicalbook.com | |

| Water Removal | Use of a Dean-Stark trap | Increases yield by removing a product and shifting equilibrium. masterorganicchemistry.com | |

| Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination over ring bromination. masterorganicchemistry.com |

| Initiator | AIBN or UV light | Initiates the radical chain reaction required for bromination. wikipedia.org | |

| Solvent | Non-polar (e.g., CCl₄) | Solubilizes reactants without interfering with the radical mechanism. | |

| Stoichiometry | ~1 equivalent of NBS | Minimizes the formation of di-brominated byproducts. |

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.gov This involves a critical assessment of the reagents, solvents, and energy usage in the established synthetic route.

Key green chemistry principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov In the described synthesis, the esterification step produces water as the only byproduct, which is benign. However, the bromination step generates succinimide from NBS, which needs to be managed. chegg.com

A major area for green improvement is the choice of solvents. nih.gov The use of hazardous and environmentally damaging solvents like carbon tetrachloride in the bromination step is a significant drawback. Research into greener alternatives, such as supercritical fluids or more benign organic solvents like ethyl acetate (B1210297) or acetonitrile, is a priority. google.com Another principle is the use of catalysis over stoichiometric reagents. greenchemistry-toolkit.org The esterification step already adheres to this by using a catalytic amount of acid. masterorganicchemistry.com For the bromination, while NBS is used stoichiometrically, the radical initiator (AIBN or light) is catalytic.

The following table outlines how green chemistry principles can be applied to improve the synthesis of this compound.

| Green Chemistry Principle | Application to the Synthesis | Potential Improvement |

| 1. Prevention | Minimize byproducts like succinimide. | Develop catalytic bromination methods that regenerate the active bromine species. |

| 3. Less Hazardous Synthesis | Bromine and strong acids are corrosive. | Use milder catalysts for esterification and explore enzymatic or solid acid catalysts. nih.gov |

| 5. Safer Solvents & Auxiliaries | Avoid chlorinated solvents like CCl₄. | Replace with greener solvents such as ethyl acetate or conduct solvent-free reactions. google.com |

| 6. Design for Energy Efficiency | Reactions are often run at elevated temperatures. | Develop catalysts that are effective at ambient temperature to reduce energy consumption. greenchemistry-toolkit.org |

| 9. Catalysis | Esterification is acid-catalyzed. | Explore recyclable solid acid catalysts to simplify purification and reduce waste. |

Reactivity and Mechanistic Pathways of Ethyl 4 Bromomethyl Picolinate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic-like bromide in ethyl 4-(bromomethyl)picolinate is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups onto the pyridine (B92270) ring. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. libretexts.org

Formation of Carbon-Heteroatom Bonds (N-, O-, S-nucleophiles)

The reactivity of the bromomethyl group allows for the facile formation of bonds between the pyridine scaffold and various heteroatoms.

Nitrogen Nucleophiles: Amines readily displace the bromide to form the corresponding aminomethyl derivatives. For instance, reaction with primary or secondary amines in the presence of a base leads to the formation of 4-(aminomethyl)picolinate esters. This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the construction of more complex nitrogen-containing heterocyclic systems.

Oxygen Nucleophiles: Alkoxides and phenoxides can be employed to generate ether linkages. The reaction with sodium methoxide, for example, would yield ethyl 4-(methoxymethyl)picolinate. These reactions are typically carried out under basic conditions to deprotonate the alcohol and enhance its nucleophilicity.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. researchgate.netresearchgate.net For example, reaction with sodium thiophenoxide would produce ethyl 4-((phenylthio)methyl)picolinate. These sulfur-containing compounds can serve as precursors for further transformations or as key structural motifs in pharmacologically active molecules.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Structure |

|---|---|---|

| Amine (Primary) | R-NH₂ | |

| Alkoxide | R-ONa | |

| Thiolate | R-SNa |

Carbon-Carbon Bond Formation via Alkylation and Cross-Coupling

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an excellent electrophile for such reactions. physicsandmathstutor.comorganic-chemistry.org

Alkylation Reactions: Carbanions, such as those derived from malonic esters or β-keto esters, can displace the bromide to form new C-C bonds. rsc.org This allows for the extension of the carbon chain at the 4-position of the pyridine ring, providing access to a diverse range of substituted picolinic acid derivatives. For instance, the reaction with the sodium salt of diethyl malonate would yield a substituted malonic ester derivative.

Cross-Coupling Reactions: While less common for this specific substrate, the bromomethyl group can potentially participate in certain cross-coupling reactions. More typically, the analogous aryl bromides are used in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. However, the reactivity of the benzylic-like bromide makes it more prone to direct nucleophilic substitution.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Nucleophile/Reagent Example | Product Type |

|---|---|---|

| Alkylation | Diethyl malonate anion | Substituted picolinate (B1231196) |

| Cyanide Substitution | KCN | Nitrile derivative |

Transformations of the Ethyl Ester Functionality

The ethyl ester group at the 2-position of the pyridine ring offers another handle for chemical modification, allowing for its conversion into other functional groups.

Hydrolysis to Picolinic Acid Derivatives

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(bromomethyl)picolinic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, is a common method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt which is then protonated.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other acid derivatives.

Reduction and Other Ester Modifications

The ester functionality can be reduced to an alcohol or an aldehyde, or transformed into other ester derivatives. libretexts.org

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to a primary alcohol, yielding (4-(bromomethyl)pyridin-2-yl)methanol. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using specialized reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This would produce 4-(bromomethyl)picolinaldehyde.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl or aryl group, a process known as transesterification. libretexts.org

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring itself is an aromatic heterocycle with distinct reactivity patterns compared to benzene. The presence of the nitrogen atom makes the ring electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. uoanbar.edu.iqpearson.com

The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). youtube.com Any EAS reaction would be expected to occur at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the presence of the bromomethyl and ethyl ester groups, which are also electron-withdrawing, further deactivates the ring, making EAS reactions very difficult to achieve.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, for a nucleophile to displace a group on the ring, a good leaving group must be present at one of these activated positions. In the case of this compound, the primary site of nucleophilic attack is the highly reactive bromomethyl group rather than the pyridine ring itself.

Indirect Functionalization of the Pyridine Core

The direct functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards common electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can also interfere by coordinating with Lewis acids. chemistryviews.orgnih.gov this compound provides a strategic alternative by enabling indirect functionalization of the pyridine core.

The key to this strategy is the high reactivity of the bromomethyl group. This group is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution reactions . masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion, which is a good leaving group. masterorganicchemistry.comlibretexts.org This allows for the attachment of a wide variety of new functional groups to the pyridine ring at the 4-position, without altering the ring itself.

This indirect approach bypasses the difficulties of direct C-H functionalization of the pyridine ring, offering a reliable method to introduce diverse substituents. For instance, reactions with nucleophiles like amines or thiols would yield the corresponding aminomethyl or thiomethyl pyridine derivatives. This versatility makes this compound a valuable intermediate in the synthesis of complex molecules, including potential pharmaceutical and agrochemical agents.

Metal-Catalyzed Transformations on Related Pyridine Scaffolds

While the bromomethyl group provides a handle for indirect functionalization, direct modification of the pyridine ring often relies on metal-catalyzed transformations. These methods have become powerful tools for C-H functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyridine scaffold. youtube.comdigitellinc.comnih.gov

Various transition metals, including palladium, nickel, rhodium, and iron, are used to catalyze these cross-coupling reactions. nih.govrhhz.netumb.eduresearchgate.net Common examples of such transformations on pyridine and related heterocyclic scaffolds include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides to form C-C bonds. umb.edu It is widely used for creating biaryl structures.

Heck and Sonogashira Couplings: These palladium-catalyzed reactions form C-C bonds by coupling with alkenes and terminal alkynes, respectively. umb.edu

Kumada Coupling: This reaction uses Grignard reagents as nucleophiles and is often catalyzed by nickel or iron complexes to form C-C bonds. umb.eduresearchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds.

These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net The choice of catalyst, ligands, and reaction conditions can be tuned to achieve high selectivity for a specific position on the pyridine ring (e.g., C2, C3, or C4). researchgate.netbohrium.comresearchgate.net Although these reactions are not performed on the bromomethyl group of this compound, they represent key technologies for modifying the core pyridine structure present in the molecule.

Table 1: Examples of Metal-Catalyzed Reactions on Pyridine Scaffolds

| Reaction Name | Catalyst (Typical) | Bond Formed | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | C-C | Organoboron Reagent |

| Heck | Palladium (Pd) | C-C | Alkene |

| Sonogashira | Palladium (Pd) / Copper (Cu) | C-C | Alkyne |

| Kumada | Nickel (Ni) or Iron (Fe) | C-C | Grignard Reagent |

| Buchwald-Hartwig | Palladium (Pd) | C-N | Amine |

Investigations into Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism, is crucial for optimizing reaction conditions and predicting outcomes. nowgongcollege.edu.in For a molecule like this compound, mechanistic studies focus on its key transformations, such as nucleophilic substitution and potential metal-catalyzed couplings.

Elucidation of Reaction Pathway Intermediates

In the context of this compound, the most common reactions involve nucleophilic substitution at the bromomethyl group. These reactions can proceed through different mechanisms, each with characteristic intermediates:

SN2 Mechanism (Bimolecular Nucleophilic Substitution): This mechanism involves a single step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. nih.govlibretexts.org This pathway does not involve a true intermediate but rather a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

SN1 Mechanism (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. libretexts.org The first and rate-determining step is the spontaneous departure of the leaving group (Br⁻) to form a carbocation intermediate . This pyridinyl-stabilized carbocation is then rapidly attacked by the nucleophile in the second step. wikipedia.orglibretexts.org The planarity of the carbocation can lead to a mixture of stereoisomers if the carbon is chiral.

Radical Intermediates: In some transformations, particularly those initiated by light or radical initiators, or certain metal-catalyzed reactions, free radical intermediates may be formed. researchgate.netprinceton.edu

The identification of these intermediates is often achieved through a combination of experimental techniques, such as trapping experiments and spectroscopic analysis, as well as computational studies. digitellinc.comnih.gov For example, studies on related systems have identified pyridyne intermediates in functionalization reactions and oxazino pyridine intermediates that can be used to direct substitution to specific positions. chemistryviews.orgresearchgate.net

Kinetic Studies of Key Transformations

Kinetic studies , which measure the rate of a reaction and how it is affected by changes in concentration, temperature, and other parameters, are fundamental to elucidating reaction mechanisms. libretexts.org The rate law derived from these studies provides crucial evidence for the molecularity of the rate-determining step. libretexts.orgresearchgate.net

For the nucleophilic substitution reactions of this compound, kinetic data can distinguish between SN1 and SN2 pathways:

An SN2 reaction is bimolecular, and its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile]. libretexts.org

An SN1 reaction is unimolecular, and its rate-determining step only involves the substrate. Therefore, the reaction rate depends only on the concentration of the substrate: Rate = k[Substrate]. libretexts.org

Kinetic studies on the reactions of various pyridine derivatives with nucleophiles have been performed to establish these relationships. For example, by observing second-order kinetics, a bimolecular mechanism can be inferred. researchgate.net Furthermore, studying how reaction rates change with different solvents or added reagents can provide insight into the transition state and the involvement of other species in the mechanism. nih.gov While specific kinetic data for this compound is not widely published, the principles derived from studies of similar haloalkanes and pyridine derivatives are directly applicable to understanding its reactivity. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

The reactivity of the bromomethyl group, combined with the pyridine (B92270) scaffold, allows for its use in constructing a wide array of more complex heterocyclic structures.

Ethyl 4-(bromomethyl)picolinate serves as an excellent electrophilic partner in substitution reactions to create diverse pyridine derivatives. The bromomethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at the 4-position of the pyridine ring.

For instance, coupling reactions with other pyridine-containing nucleophiles can lead to the formation of bipyridine structures. Bipyridines are a critical class of ligands in coordination chemistry, known for their ability to form stable complexes with numerous metal ions. The synthesis of such compounds can be achieved through methods like the Wurtz coupling of pyridine derivatives or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com While radical halogenation is one method to produce halomethyl bipyridines, it can lead to mixtures that are difficult to separate. orgsyn.orgorgsyn.org The use of a pre-functionalized building block like this compound offers a more direct and selective route to asymmetrically substituted bipyridine systems.

Table 1: Potential Reactions for Synthesizing Substituted Pyridines

| Reactant Type | Reaction with this compound | Resulting Structure |

| Amines (R-NH2) | Nucleophilic Substitution | 4-(Aminomethyl)picolinate derivative |

| Thiols (R-SH) | Nucleophilic Substitution | 4-(Thioether)picolinate derivative |

| Pyridyl Grignard | Cross-Coupling | Substituted bipyridine |

| Pyridylboronic acid | Suzuki Coupling | Substituted bipyridine |

Construction of Fused Pyridine Derivatives

Fused pyridine systems are present in a vast number of biologically active compounds and are of significant interest in medicinal chemistry. bldpharm.com this compound can be used as a key starting material for intramolecular cyclization reactions to build these fused ring systems. For example, after substitution with a suitable nucleophile containing an additional reactive site, a subsequent cyclization can be induced to form bicyclic or polycyclic aromatic systems containing a pyridine ring. nih.gov Methodologies for creating fused systems like pyrazolo[3,4-b]pyridines often involve the reaction of aminopyrazoles with alkynyl aldehydes, demonstrating the importance of versatile building blocks in accessing these complex scaffolds. nih.gov The functional groups on this compound allow it to be incorporated into such synthetic strategies to generate novel fused heterocyclic libraries. nih.gov

Aza-macrocycles are large cyclic molecules containing one or more nitrogen atoms, often derived from pyridine or bipyridine subunits. These structures are of great interest for their ability to act as powerful ligands for metal ions, with applications in catalysis, medical imaging, and sensing. The synthesis of these macrocycles often involves the reaction of building blocks containing two reactive sites. nih.gov

This compound, with its reactive bromomethyl handle, can be elaborated into a di-functionalized monomer. For example, a related compound, 4,4'-Bis(bromomethyl)-2,2'-bipyridine, is a well-known precursor for creating complex macrocyclic ligands. ambeed.com By analogy, this compound can be used in stepwise syntheses where it is first coupled with another molecule and then subjected to a macrocyclization step, such as ring-closing metathesis or macrolactamization, to form advanced ligand architectures. nih.govresearchgate.net

Intermediates in Pharmaceutical and Agrochemical Research

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents. The ability to functionalize this core structure makes this compound a valuable intermediate in the search for new bioactive molecules.

Small molecule inhibitors are a cornerstone of modern targeted therapy, designed to interfere with specific biological pathways, often by inhibiting enzyme activity. mdpi.com The development of these inhibitors frequently relies on the synthesis of a library of related compounds to explore structure-activity relationships. This compound provides a scaffold that can be systematically modified. The bromomethyl group can be converted into a variety of other functional groups, serving as a handle to attach different pharmacophores or to explore interactions within a biological target's binding site. For example, related bromomethylbenzoates are used to synthesize inhibitors of enzymes like Sirt2/HDAC6 through amination reactions. This highlights the utility of the bromomethyl group as a reactive center for generating diverse molecular structures aimed at enzyme inhibition.

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds for biological screening. nih.gov Natural products and their synthetic analogues often provide such privileged scaffolds. mdpi.com The pyridine ring system is a well-established scaffold found in many biologically active molecules. bldpharm.com this compound serves as a functionalized pyridine scaffold, allowing for the exploration of chemical space around this core. Its utility is analogous to that of coumarin, another versatile scaffold used to generate a wide array of bioactive compounds. mdpi.comnih.gov By reacting the bromomethyl group and modifying the ester, researchers can generate a multitude of derivatives for screening in various assays, from anticancer to antimicrobial applications.

Contribution to Materials Science Applications

Synthesis of Ligands for Metal Complexes in Advanced Materials

Role in Precursor Synthesis for Optical and Electronic Materials (General Context)

While the commercial availability of its hydrochloride salt suggests a potential role in the development of optical and electronic materials, there is no published research to substantiate these claims. bldpharm.com The general class of picolinate-based ligands has been explored for such applications, but specific studies involving the 4-(bromomethyl) substituted ethyl ester are absent from the public record.

Utilization in Multi-Component and Cascade Reactions

Multi-component and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules. The reactive nature of the bromomethyl group in this compound would, in principle, allow for its participation in such reaction sequences. For instance, it could serve as an electrophilic component in reactions involving nucleophiles, initiating a cascade of bond-forming events. Nevertheless, a review of the literature reveals no specific examples of this compound being employed in either multi-component or cascade reactions.

Computational and Theoretical Studies on Ethyl 4 Bromomethyl Picolinate and Analogous Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and inherent reactivity of molecules. rsc.orgscienceopen.com For ethyl 4-(bromomethyl)picolinate, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict the molecule's behavior in chemical reactions.

A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution. In the case of this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (electron-poor) would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, highlighting it as a prime site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into charge distribution and intramolecular interactions. researchgate.net By calculating the Mulliken atomic charges, one can quantify the partial charges on each atom, offering a more detailed picture of the molecule's polarity and reactive centers. scirp.org

Illustrative Data Table: Calculated Electronic Properties of a Pyridine Derivative

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations for a molecule similar to this compound.

Mechanistic Insights through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms due to its balance of accuracy and computational cost. scienceopen.comresearchgate.net For this compound, DFT studies can be employed to model various reactions, such as nucleophilic substitution at the benzylic carbon of the bromomethyl group, a characteristic reaction for this type of compound.

A DFT study of a reaction mechanism typically involves locating the transition state (TS) structures connecting reactants to products. The energy of the transition state determines the activation energy barrier of the reaction, which is a key factor in determining the reaction rate. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. chemrxiv.orgter-arkhiv.ru

For instance, in a reaction with a nucleophile, DFT calculations could compare the energetics of an SN2 versus an SN1 pathway. The calculations would involve optimizing the geometries of the reactants, the transition state(s), any intermediates, and the products. The influence of the solvent on the reaction mechanism can also be incorporated using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution. chemrxiv.org

Illustrative Data Table: Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) - Gas Phase (Illustrative) | Activation Energy (kcal/mol) - Polar Solvent (Illustrative) |

| Nucleophilic Attack (SN2) | 20.5 | 18.2 |

| Carbocation Formation (SN1) | 35.1 | 28.7 |

Note: This table presents hypothetical data for a nucleophilic substitution on a benzylic bromide, illustrating how DFT can be used to compare reaction pathways and the effect of the solvent.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior. lumenlearning.com

For this compound, conformational analysis would focus on the rotation around the single bonds, particularly the C-C bond connecting the pyridine ring to the bromomethyl group and the C-O bond of the ethyl ester. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. libretexts.orgyoutube.com This analysis helps to identify the most stable conformers (energy minima) and the energy barriers between them. The relative populations of different conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular dynamics simulations provide a time-dependent view of the molecule's motion. researchgate.net An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. This allows for the study of the dynamic fluctuations of the molecule, including bond vibrations, angle bending, and torsional rotations. For this compound, MD simulations could reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and how its conformation changes over time.

Illustrative Data Table: Relative Energies of Conformers of an Ethyl Picolinate (B1231196) Derivative

| Conformer | Dihedral Angle (°C-C-C-Br) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 1.2 |

| Eclipsed | 0 | 4.5 |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from a conformational analysis of a molecule with a rotatable bond adjacent to an aromatic ring.

Advanced Analytical Methodologies for Research on Ethyl 4 Bromomethyl Picolinate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For derivatives of Ethyl 4-(bromomethyl)picolinate, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguous structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to verify the successful synthesis of derivatives.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For a derivative of this compound, the spectrum would be expected to show characteristic signals:

Aromatic protons on the picolinate (B1231196) ring.

A singlet for the protons of the key CH₂Br group.

A quartet and a triplet for the protons of the ethyl ester group (-OCH₂CH₃).

The disappearance of the bromomethyl singlet and the appearance of new signals would confirm successful substitution at this position.

¹³C NMR: This method provides information on the carbon skeleton of the molecule. The spectrum complements the ¹H NMR data, confirming the number and type of carbon atoms present. For instance, the carbon of the ester carbonyl group (C=O) has a characteristic chemical shift in the range of 164-167 ppm. rsc.org

The following table summarizes typical ¹H NMR data for related ester compounds, illustrating the chemical shifts used for structural verification. rsc.orgrsc.org

Interactive Table: Representative ¹H NMR Spectroscopic Data

| Compound | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| Ethyl Benzoate (B1203000) | Ar-H | 7.94 – 7.90 | m | CDCl₃ |

| Ar-H | 7.45 | d | CDCl₃ | |

| Ar-H | 7.38 -7.29 | m | CDCl₃ | |

| -OCH₂CH₃ | 4.30 – 4.19 | m | CDCl₃ | |

| -OCH₂CH₃ | 1.30 – 1.22 | m | CDCl₃ | |

| Methyl 4-chlorobenzoate | Ar-H | 7.94 | d | CDCl₃ |

| Ar-H | 7.37 | d | CDCl₃ | |

| -OCH₃ | 3.87 | s | CDCl₃ | |

| Methyl 3-nitrobenzoate | Ar-H | 8.76 | s | CDCl₃ |

| Ar-H | 8.37 – 8.28 | m | CDCl₃ | |

| Ar-H | 7.65 – 7.50 | m | CDCl₃ |

Data sourced from studies on related benzoate esters, demonstrating typical shift ranges for aromatic and ester protons. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a synthesized derivative and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula. The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Fragmentation Analysis: In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), molecules are fragmented in a reproducible manner. researchgate.net The resulting fragmentation pattern is a "fingerprint" that can be compared against spectral libraries (e.g., NIST) to confirm the identity of a compound. researchgate.net For a derivative of this compound, common fragments would likely result from the loss of the ethyl group, the ethoxycarbonyl group, or the substituent that replaced the bromine atom.

Interactive Table: Key Mass Spectrometry Data for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ | The elemental composition of the compound. |

| Molecular Weight | ~244.09 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Key Isotopic Feature | M, M+2 peaks | A pair of peaks of nearly equal intensity due to the ¹⁹Br/⁸¹Br isotopes, confirming the presence of one bromine atom. |

| Potential Fragments | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

Chromatographic and Other Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both analyzing the purity of a sample and for isolating the desired product from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment of non-volatile or thermally sensitive compounds like this compound and its derivatives.

Purity Assessment: A small amount of the sample is injected into the HPLC system. The output, a chromatogram, shows peaks corresponding to each component in the mixture. The purity is determined by calculating the area of the main product peak relative to the total area of all peaks.

Method Development: A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile. Detection is often performed with a UV detector, as the pyridine (B92270) ring is a strong chromophore.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. ijraset.com

Impurity Profiling: GC can separate this compound from starting materials, solvents, and volatile byproducts. A typical GC method would employ a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) and a programmed temperature ramp to ensure efficient separation. ijraset.com

Quantitative Analysis: Validated GC-MS methods can be developed to quantify trace-level impurities, including potential genotoxic impurities, by operating the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. ijraset.com

Interactive Table: Typical Chromatographic Conditions

| Technique | Column Type | Common Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water Gradient | UV-Vis | Purity assessment, reaction monitoring, preparative isolation |

| GC | Capillary (e.g., TG-5SilMS) | Helium, Hydrogen | FID, MS | Purity assessment of volatile compounds, impurity identification (GC-MS) |

| Column Chromatography | Silica (B1680970) Gel (100-200 mesh) | Hexane/Ethyl Acetate (B1210297) | TLC with UV visualization | Preparative isolation and purification of synthesized derivatives rsc.org |

Other Separation Techniques

For preparative-scale work, classical column chromatography remains a fundamental and cost-effective method for isolating and purifying synthesized derivatives. rsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (e.g., a mixture of ethyl acetate and hexane) is passed through to elute the components at different rates, allowing for the collection of the pure product. rsc.org

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A significant challenge in the utilization of ethyl 4-(bromomethyl)picolinate lies in its synthesis, which often relies on traditional bromination methods that can be hazardous and generate substantial waste. Future research will prioritize the development of greener, more efficient synthetic routes.

The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a central tenet of green chemistry. wordpress.comprimescholars.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Traditional multi-step syntheses often have poor atom economy, even with high yields for each step. primescholars.comskpharmteco.com

Future pathways for synthesizing this compound and its derivatives could involve:

Catalytic C-H Functionalization: Direct, late-stage C-H activation and bromination of the methyl group of a precursor like ethyl 4-methylpicolinate would be a highly atom-economical alternative to methods requiring pre-functionalization.

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radicals for bromination, potentially reducing the need for harsh reagents and high temperatures. researchgate.net

Enzymatic Transformations: Biocatalysis could provide highly selective and environmentally benign routes, minimizing byproducts and operating under mild conditions.

Table 1: Comparison of a Conventional vs. a Hypothetical Sustainable Synthetic Pathway

| Feature | Conventional Pathway (e.g., Radical Bromination) | Future Sustainable Pathway (e.g., Catalytic) |

| Brominating Agent | N-Bromosuccinimide (NBS), Br₂ | HBr with an oxidant (e.g., H₂O₂) |

| Initiator/Catalyst | AIBN, Benzoyl Peroxide (often stoichiometric) | Transition-metal or enzyme (catalytic amounts) |

| Solvents | Chlorinated solvents (e.g., CCl₄) | Greener solvents (e.g., Ethyl acetate (B1210297), water) |

| Atom Economy | Lower (byproducts like succinimide) wordpress.com | Higher (fewer atoms wasted) jocpr.comnumberanalytics.com |

| Energy Input | Often requires thermal or UV initiation sciencemadness.org | Lower energy, potentially room temperature |

Achieving these sustainable goals will require the discovery of novel catalytic systems and a deeper understanding of the reaction mechanisms involved. jocpr.com

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The primary reactivity of this compound is centered on the nucleophilic substitution of the benzylic-like bromide. Future work will likely explore more unconventional transformations to broaden its synthetic utility.

The development of new catalytic transformations is crucial for providing chemists with the tools to face synthetic challenges efficiently and selectively. mdpi.com Research into transition-metal catalysis, in particular, has opened up new avenues for coupling reactions. mdpi.com For instance, the reactivity of benzylic halides can be extended beyond simple substitution to include various cross-coupling reactions. organic-chemistry.org

Emerging areas of exploration could include:

Transition-Metal Catalyzed Cross-Coupling: While Suzuki, Heck, and Sonogashira couplings are well-established, their application to halomethylpyridines as coupling partners is an area ripe for development. mdpi.com This could enable the direct connection of the picolinate (B1231196) moiety to aryl, alkenyl, or alkynyl groups via the methyl linker.

Dual Photoredox and Nickel Catalysis: This powerful combination could enable novel coupling reactions, such as the reaction of the bromomethyl group with non-traditional nucleophiles or the formation of quaternary carbon centers.

Radical-Mediated Reactions: Exploring the radical reactivity of the C-Br bond could lead to new C-C and C-heteroatom bond-forming reactions. nih.gov Studies on benzyl (B1604629) bromide have shown that its radical character can influence nucleophilic substitution reactions. rsc.org

Table 2: Potential Unconventional Reactions for this compound

| Reaction Type | Potential Catalyst | Resulting Structure | Synthetic Advantage |

| Reductive Coupling | Nickel or Palladium complexes | Dimerized bibenzyl-type picolinates | Access to symmetrical ligands |

| Carbonylative Coupling | Palladium with CO gas | Picolinyl-substituted ketones | Introduction of a carbonyl functional handle |

| Allylation | Nickel or Silver catalysts organic-chemistry.org | Homoallylic picolinate derivatives | Formation of valuable allylic structures |

| Oxidative Conversion | Pyridine (B92270) N-oxide/Ag₂O nih.gov | Ethyl 4-formylpicolinate | Direct conversion to the corresponding aldehyde |

These new reactions would significantly expand the molecular complexity accessible from this relatively simple starting material.

Expansion of Applications in Emerging Fields of Chemical Biology and Functional Materials

The pyridine and picolinate motifs are integral to many biologically active molecules and functional materials. researchgate.net Future research will focus on leveraging the specific structure of this compound to create novel compounds for specialized applications.

In materials science, picolinate-based ligands are used to construct robust coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis and sensing. acs.orgacs.orgnih.govresearchgate.net The ability of picolinates to act as chelating anionic ligands makes them promising for designing stable materials. nih.gov For example, zinc(II) picolinate-based polymers have been developed as luminescent sensors for metal ions and nitroaromatic compounds. researchgate.net

In chemical biology, the pyridine ring is a common scaffold in FDA-approved drugs and serves as a key intermediate in the synthesis of pharmaceutically active compounds. researchgate.netbio-conferences.org

Future applications could be developed in:

Chemical Probes and Biosensors: The picolinate moiety can act as a chelator for metal ions, making its derivatives candidates for fluorescent sensors. The bromomethyl group allows for covalent attachment to biomolecules or surfaces.

Functional Polymers: As a monomer, it could be incorporated into polymers to create materials with metal-binding capabilities, catalytic activity, or specific surface properties.

Targeted Covalent Inhibitors: The reactive bromomethyl group can be used to form a covalent bond with a specific amino acid residue (e.g., cysteine or histidine) in a protein's active site, a strategy used in modern drug design.

Table 3: Emerging Applications for Derivatives of this compound

| Field | Potential Application | Key Molecular Feature |

| Chemical Biology | Targeted covalent inhibitors | Reactive bromomethyl group for protein alkylation |

| Fluorescent metal ion sensors | Picolinate ester as a chelating/sensing unit | |

| Materials Science | Metal-Organic Frameworks (MOFs) researchgate.net | Picolinate as a rigid, chelating linker researchgate.net |

| Catalytic polymers | Picolinate moiety as a metal-coordinating site | |

| Medicinal Chemistry | Scaffolds for drug discovery | Pyridine core as a proven pharmacophore researchgate.net |

The successful development of these applications will depend on the precise and controlled modification of the parent molecule to tune its properties for specific functions.

Computational Design and Predictive Modeling for Novel Derivative Synthesis

The trial-and-error approach to chemical synthesis and functional molecule discovery is increasingly being replaced by computational methods. nih.gov Future research on this compound and its derivatives will heavily rely on in silico tools for prediction and design.

Computational chemistry, including Density Functional Theory (DFT) and other modeling techniques, can predict the geometry, electronic properties, and reactivity of molecules before they are synthesized in the lab. researchgate.netnih.gov This is crucial for understanding reaction mechanisms and designing molecules with desired characteristics, such as the biological activity of pyridine derivatives. nih.gov For example, computational models can predict sites of metabolism for drug candidates, saving significant time and resources. digitellinc.comnih.govresearchgate.net Deep learning and other machine learning models are also becoming powerful tools for predicting reaction outcomes. arxiv.orgarxiv.org

Key areas for future computational work include:

Reaction Pathway Modeling: Using DFT calculations to map the energy landscapes of potential new reactions (as described in 7.2) to assess their feasibility and predict selectivity. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Models: Developing models to predict the biological activity or material properties of novel derivatives based on their computed molecular descriptors.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them against a biological target (e.g., a protein binding site) to identify the most promising candidates for synthesis.

Mechanism Elucidation: Simulating complex catalytic cycles to understand the role of the catalyst and optimize reaction conditions for higher efficiency and selectivity.

Table 4: Computational Approaches for Designing this compound Derivatives

| Computational Method | Application | Predicted Property | Impact on Research |

| Density Functional Theory (DFT) | Reaction mechanism analysis nih.gov | Activation energies, transition states | Guides development of new synthetic methods |

| Molecular Dynamics (MD) | Simulation of ligand-protein binding | Binding affinity, conformational changes | Prioritizes candidates for drug discovery |

| 3D-QSAR | Predicting biological activity | IC₅₀, Ki values | Rational design of more potent compounds |

| Machine Learning Models | Reaction outcome prediction arxiv.org | Product structure, reaction yield | Accelerates discovery of novel chemical space |

The integration of these predictive models will accelerate the discovery of new derivatives of this compound with tailored functionalities for a wide range of scientific and technological applications. nih.govarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.